molecular formula C13H16N4O6 B13146153 (S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid

(S)-5-Amino-2-(2-amino-N-(4-nitrophenyl)acetamido)-5-oxopentanoic acid

Cat. No.: B13146153
M. Wt: 324.29 g/mol
InChI Key: QSFWVFXHYVUKPB-JTQLQIEISA-N
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Description

H-GLY-GLU-PNA, also known as H-Gly-Glu-pNA, is a polypeptide that is commonly used in peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is utilized in various scientific research fields, including protein interaction studies, functional analysis, and epitope screening .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-GLY-GLU-PNA is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of glutamic acid and p-nitroaniline (pNA). The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of H-GLY-GLU-PNA follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Chromatographic techniques are employed to purify the final product, ensuring it meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

H-GLY-GLU-PNA undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in enzymatic assays to study the activity of proteases .

Common Reagents and Conditions

The hydrolysis of H-GLY-GLU-PNA is typically carried out in aqueous solutions under mild conditions. Enzymatic cleavage involves the use of specific proteases that recognize the peptide sequence and catalyze the cleavage of peptide bonds .

Major Products Formed

The major products formed from the hydrolysis of H-GLY-GLU-PNA include glycine, glutamic acid, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .

Scientific Research Applications

Mechanism of Action

H-GLY-GLU-PNA exerts its effects by serving as a substrate for proteases. The proteases recognize the specific peptide sequence and catalyze the cleavage of peptide bonds, releasing p-nitroaniline. The release of p-nitroaniline can be monitored spectrophotometrically, providing insights into the activity of the protease .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to H-GLY-GLU-PNA include:

Uniqueness

H-GLY-GLU-PNA is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases. Its ability to release p-nitroaniline upon cleavage allows for easy detection and quantification of enzymatic activity .

Properties

Molecular Formula

C13H16N4O6

Molecular Weight

324.29 g/mol

IUPAC Name

(2S)-5-amino-2-(N-(2-aminoacetyl)-4-nitroanilino)-5-oxopentanoic acid

InChI

InChI=1S/C13H16N4O6/c14-7-12(19)16(10(13(20)21)5-6-11(15)18)8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H2,15,18)(H,20,21)/t10-/m0/s1

InChI Key

QSFWVFXHYVUKPB-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=CC=C1N([C@@H](CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N(C(CCC(=O)N)C(=O)O)C(=O)CN)[N+](=O)[O-]

Origin of Product

United States

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